molecular formula C16H24N2O3 B2838752 2-(Butylamino)-4-(3,5-dimethylanilino)-4-oxobutanoic acid CAS No. 1047677-75-7

2-(Butylamino)-4-(3,5-dimethylanilino)-4-oxobutanoic acid

Cat. No. B2838752
CAS RN: 1047677-75-7
M. Wt: 292.379
InChI Key: OZLGVJRUEDSRDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central 4-oxobutanoic acid moiety. The presence of the butylamino and dimethylanilino groups could potentially introduce steric hindrance and affect the overall conformation of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amino groups might be involved in acid-base reactions, while the 4-oxobutanoic acid group could potentially undergo reactions typical of carboxylic acids and ketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar groups (like the amino and carboxylic acid groups) could enhance its solubility in polar solvents .

Scientific Research Applications

Analytical Chemistry Applications

In analytical chemistry, the development of sensitive assays for detecting specific compounds is crucial. One study developed a competitive indirect enzyme-linked immunosorbent assay (ELISA) for the determination of fenthion, an organophosphorous insecticide, in fruit samples. This assay utilized synthesized haptens related to the chemical structure , demonstrating the role of similar compounds in improving analytical methods for environmental and food safety monitoring (Qi Zhang et al., 2008).

Molecular Docking and Structural Studies

Molecular docking and structural analysis are essential for understanding the interaction between molecules and their potential as pharmacological agents. A comparative study of butanoic acid derivatives through spectroscopic, structural investigations, and molecular docking revealed their importance in bonding and biological activities. The study highlighted the derivatives' potential inhibitory effects on Placenta growth factor (PIGF-1), indicating their pharmacological importance (K. Vanasundari et al., 2018).

Pharmacological Importance

Compounds structurally related to 2-(Butylamino)-4-(3,5-dimethylanilino)-4-oxobutanoic acid have been studied for their pharmacological relevance. Research into allosteric modifiers of hemoglobin has identified compounds that decrease the oxygen affinity of human hemoglobin A, which could be beneficial in clinical settings requiring a reversal of depleted oxygen supply, such as ischemia or stroke. These studies underscore the potential clinical applications of butanoic acid derivatives in therapeutic interventions (R. Randad et al., 1991).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug or a biologically active compound, its mechanism of action would depend on its interactions with biological targets .

properties

IUPAC Name

2-(butylamino)-4-(3,5-dimethylanilino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-4-5-6-17-14(16(20)21)10-15(19)18-13-8-11(2)7-12(3)9-13/h7-9,14,17H,4-6,10H2,1-3H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLGVJRUEDSRDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(CC(=O)NC1=CC(=CC(=C1)C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Butylamino)-4-(3,5-dimethylanilino)-4-oxobutanoic acid

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